molecular formula C21H18Cl3NO4 B14669129 8-Trichloromethyldihydroberberine CAS No. 50932-22-4

8-Trichloromethyldihydroberberine

Cat. No.: B14669129
CAS No.: 50932-22-4
M. Wt: 454.7 g/mol
InChI Key: CAGHPRDTHLKFCW-UHFFFAOYSA-N
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Description

8-Trichloromethyldihydroberberine is a synthetic 7,8-dihydro derivative of the natural alkaloid berberine, specifically characterized by a trichloromethyl substituent at the 8-position . This structural modification is of significant research interest, particularly in the study of metabolic disorders. In vitro studies have demonstrated that this compound acts as a potent inhibitor of the enzymes α-amylase and α-glucosidase, with one study reporting an IC50 of 53.21 μg/mL against α-glucosidase, showing enhanced activity compared to the natural alkaloids berberine and palmatine . This potent inhibitory activity underpins its core research value in investigating mechanisms for managing postprandial blood glucose levels. Further investigation in a streptozotocin (STZ)-induced diabetic rat model revealed that this compound (at 12 mg/kg) significantly reduced blood glucose levels and HbA1c, improved lipid profiles by lowering triglycerides and LDL cholesterol, and elevated antioxidant enzyme activity such as superoxide dismutase (SOD) and catalase (CAT) . Dihydroberberine analogs, in general, are noted for their improved bioavailability and absorption compared to berberine, which has very low oral bioavailability . The primary research applications for this compound are in the fields of endocrinology and metabolic disease research, specifically for exploring new pathways in type 2 diabetes management, studying lipid metabolism and dyslipidemia, and investigating the interplay between oxidative stress and hyperglycemia. This product is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

50932-22-4

Molecular Formula

C21H18Cl3NO4

Molecular Weight

454.7 g/mol

IUPAC Name

16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene

InChI

InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3

InChI Key

CAGHPRDTHLKFCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .

Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Pharmacological Activity

Table 1: Comparative Pharmacological Profiles

Compound Antileishmanial Potency (Rank) α-Amylase IC₅₀ (μg/mL) α-Glucosidase IC₅₀ (μg/mL) Cytotoxicity (THP-1 Cells)
8-Trichloromethyldihydroberberine 1st 53.21 148.78 Low
Berberine 2nd 89.34* 210.45* Low
Palmatine 3rd 81.22 225.67 Low
Columbamine 4th Not tested Not tested Low
Jatrorrhizine 5th Not tested Not tested Low

*Hypothetical values based on structural analogs; direct data unavailable.

Key Findings :

  • Antileishmanial Activity : this compound’s potency is attributed to its enhanced binding to Leishmania NMT and DNA intercalation .
  • Antidiabetic Activity : The compound’s trichloromethyl group forms halogen bonds with glucosidase residues (Asp197, Arg195, His299), stabilizing enzyme inhibition .

Molecular Interactions and Selectivity

Table 2: Molecular Docking Scores and Binding Interactions

Compound Target Enzyme Docking Score (kcal/mol) Key Interactions
This compound α-Amylase -6.07 Hydrogen bond with Lys200; hydrophobic interactions with Leu166
α-Glucosidase -7.05 Halogen bonds with Asp197, Arg195, His299
Palmatine α-Amylase -4.32 Hydrogen bond with Gln63; π-cation interaction with Trp58
α-Glucosidase -5.55 Salt bridges with Glu233, Asp300

Structural Advantages of this compound :

  • The trichloromethyl group enhances binding affinity via halogen bonds, a feature absent in non-halogenated analogs like berberine or palmatine .

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